An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride: A Key Building Block in Pharmaceutical Synthesis
An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanecarbonitrile Hydrochloride: A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride. While detailed research on this specific compound is not extensively published, this document synthesizes available data and provides expert insights into its characteristics, potential synthetic routes, and significance as a building block in medicinal chemistry. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this important chemical entity.
Introduction
1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a bifunctional organic compound featuring a cyclopentane core substituted with both an aminomethyl and a nitrile group. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications. The hydrochloride salt form enhances its stability and handling properties, making it suitable for use in various synthetic protocols. While not a widely studied compound in its own right, its structural similarity to key intermediates in the synthesis of marketed drugs underscores its importance in medicinal chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. The following table summarizes the known properties of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride.
| Property | Value | Source(s) |
| Molecular Weight | 160.65 g/mol | [1][2] |
| Chemical Formula | C₇H₁₃ClN₂ | [1][2] |
| CAS Number | 1909317-09-4 | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1][2] |
| Storage | Store at room temperature, keep dry and cool. | [1] |
| InChI Key | VUPSPHLEIRVERM-UHFFFAOYSA-N | [1][2] |
Molecular Structure and Functional Group Analysis
The molecular structure of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is central to its reactivity and utility as a synthetic intermediate.
Caption: 2D structure of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride.
The key functional groups that dictate the chemical behavior of this molecule are:
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Primary Amine (as hydrochloride salt): The aminomethyl group, protonated as a hydrochloride salt, is a key reactive site. It can act as a nucleophile after deprotonation or participate in reactions such as acylation, alkylation, and reductive amination. The salt form improves the compound's stability and crystallinity.
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Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents.
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Cyclopentane Ring: The five-membered aliphatic ring provides a rigid scaffold, influencing the spatial orientation of the reactive functional groups.
Potential Synthetic Pathways
A potential retrosynthetic analysis suggests that 1-(aminomethyl)cyclopentanecarbonitrile could be derived from a protected aminomethyl cyclopentanone precursor. The hydrochloride salt would then be formed by treatment with hydrochloric acid.
Caption: A conceptual synthetic workflow for the preparation of the target compound.
Hypothetical Experimental Protocol (based on Strecker Synthesis):
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Cyanohydrin Formation: Cyclopentanone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form 1-hydroxycyclopentanecarbonitrile[3][4].
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Functional Group Manipulation: The hydroxyl group of the cyanohydrin would need to be converted to a leaving group and subsequently displaced by a protected amine or an azide followed by reduction. Alternatively, a multi-step process to introduce the aminomethyl group at the 1-position of the cyclopentane ring would be necessary.
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Formation of the Aminonitrile: A protected aminomethyl cyclopentanone derivative could then undergo a Strecker-type reaction with ammonia and a cyanide source to introduce the nitrile group at the carbonyl carbon.
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Deprotection and Salt Formation: Removal of the protecting group from the amine, followed by treatment with hydrochloric acid, would yield the final product, 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride.
Reactivity and Stability
The reactivity of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is governed by its two primary functional groups.
-
Amine Reactivity: The primary amine, after neutralization, can readily participate in nucleophilic substitution and addition reactions. This is a key feature for its use in building larger molecules.
-
Nitrile Reactivity: The nitrile group is relatively stable but can be transformed under various conditions. For instance, acidic or basic hydrolysis can convert it to a carboxylic acid or an amide.
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Stability: The hydrochloride salt is expected to be a stable, crystalline solid. However, the compound may be susceptible to degradation under strongly acidic or basic conditions, which could lead to hydrolysis of the nitrile group[5]. It is advisable to store the compound in a cool, dry place to prevent decomposition.
Role in Drug Development and Medicinal Chemistry
The primary significance of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride in drug development lies in its utility as a versatile building block. Its bifunctional nature allows for the sequential or simultaneous elaboration of its structure to create more complex molecules with potential therapeutic activity.
A notable, albeit not directly confirmed, application is as a potential intermediate in the synthesis of the antihypertensive drug Irbesartan . While the exact commercial synthesis of Irbesartan is proprietary, related structures like 1-aminocyclopentanecarbonitrile hydrochloride have been cited as intermediates[6][7]. The cyclopentane core and the reactive handles of 1-(aminomethyl)cyclopentanecarbonitrile hydrochloride make it a plausible precursor for the spirocyclic core of Irbesartan.
Caption: Logical relationship of the compound as a building block in drug synthesis.
Safety and Handling
Based on available safety data for 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride and similar compounds, the following hazard statements apply:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If ingested or inhaled, seek medical attention.
Conclusion
1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a valuable, yet under-documented, chemical intermediate. Its key attributes, including a bifunctional nature and a rigid cyclopentane scaffold, make it a useful building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While a detailed body of literature on this specific compound is lacking, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on available data and established chemical principles. Further research into the reactivity and synthetic applications of this compound would be beneficial to the broader scientific community.
References
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